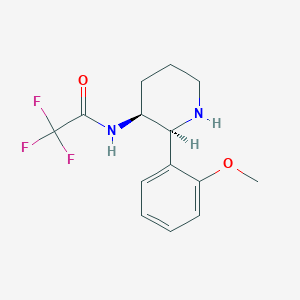
2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxyphenyl group.
Reduction: Reduction reactions can occur, potentially affecting the trifluoromethyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-(2-phenylpiperidin-3-yl)acetamide: Lacks the methoxy group.
2,2,2-Trifluoro-N-(2-(2-methoxyphenyl)piperidin-3-yl)acetamide: Similar structure but different stereochemistry.
Uniqueness
2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide is unique due to its specific stereochemistry and the presence of both trifluoromethyl and methoxyphenyl groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17F3N2O2 |
|---|---|
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m0/s1 |
Clé InChI |
KCJIGUZEHFEEOP-JQWIXIFHSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2[C@H](CCCN2)NC(=O)C(F)(F)F |
SMILES canonique |
COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
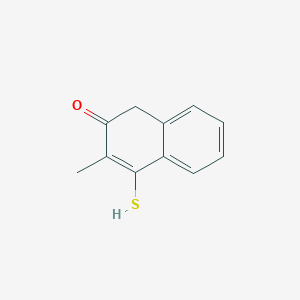
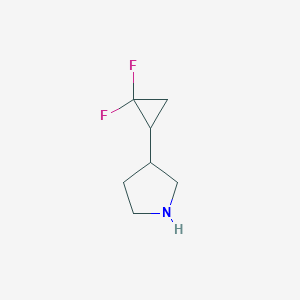
![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)
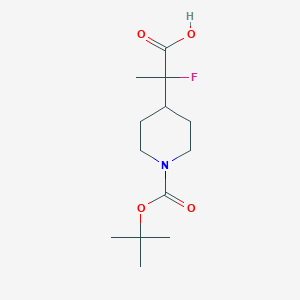
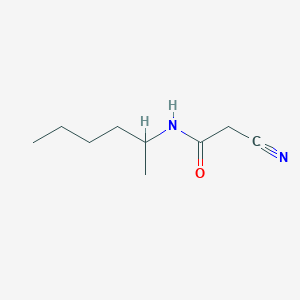
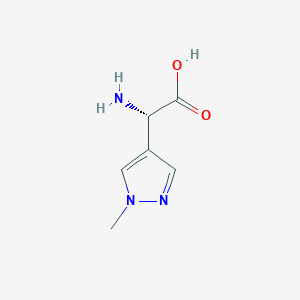


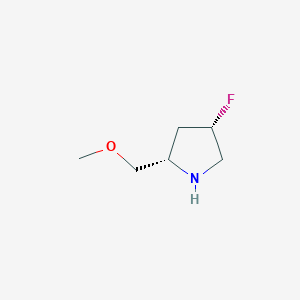

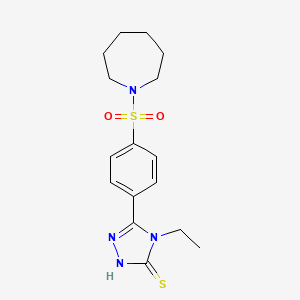
![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)
